methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a methyl thioacetate side chain at position 2. The thioacetate group introduces reactivity for further derivatization, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-15-10-8-14(9-11-15)25-20(23-24-21(25)29-13-19(26)27-2)17-12-22-18-7-5-4-6-16(17)18/h4-12,22H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCORHFMFIFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-Indole-3-carbohydrazide
The synthesis begins with 1H-indole-3-carbaldehyde (1) , prepared via Vielsmeier-Haack formylation of indole using POCl₃ and DMF. Oxidation of 1 with KMnO₄ in acetone yields 1H-indole-3-carboxylic acid (2) , which is esterified with ethanol and H₂SO₄ to form ethyl 1H-indole-3-carboxylate (3) . Treatment of 3 with hydrazine hydrate (95%) under reflux produces 1H-indole-3-carbohydrazide (4) .
Key Characterization :
Formation of Thiosemicarbazide Intermediate
1H-Indole-3-carbohydrazide (4) reacts with 4-ethoxyphenyl isothiocyanate in ethanol under reflux for 3 hours to yield the corresponding thiosemicarbazide (5) . This step introduces the 4-ethoxyphenyl group, critical for subsequent cyclization.
Reaction Conditions :
Key Characterization :
Cyclization to 5-Mercapto-1,2,4-triazole
Cyclization of thiosemicarbazide (5) is achieved using aqueous KOH (2N) under reflux for 6–8 hours, yielding 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (6) .
Reaction Conditions :
Key Characterization :
Alkylation with Methyl Bromoacetate
The thiol group of 6 undergoes alkylation with methyl bromoacetate in acetonitrile using triethylamine (TEA) as a base, yielding the target compound methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (7) .
Reaction Conditions :
Key Characterization :
- 1H NMR (DMSO-d₆) : δ 11.15 (s, 1H, indole NH), 7.60–6.90 (m, 8H, aromatic), 4.45 (s, 2H, SCH₂CO), 4.05 (q, 2H, OCH₂CH₃), 3.70 (s, 3H, COOCH₃), 1.35 (t, 3H, CH₃).
- 13C NMR (DMSO-d₆) : δ 170.2 (COOCH₃), 167.5 (C=S), 159.0 (C-O), 136.0–110.5 (aromatic carbons), 40.8 (SCH₂), 52.1 (COOCH₃).
Comparative Analysis of Synthetic Routes
The synthesis of 7 shares similarities with methodologies reported for analogous triazolethioacetates. A comparative analysis of key steps is summarized below:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of 5 | 2N KOH, reflux, 6h | 85 | |
| Alkylation of 6 | Methyl bromoacetate, TEA, 60°C | 70 |
The use of TEA as a base in acetonitrile proves optimal for alkylation, minimizing side reactions such as oxidation of the thiol group.
Mechanistic Insights
- Cyclization : Base-induced intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl carbon forms the triazole ring.
- Alkylation : Deprotonation of the thiol by TEA generates a thiolate ion, which undergoes SN2 displacement with methyl bromoacetate.
Challenges and Mitigation Strategies
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
- Byproduct Formation : Excess methyl bromoacetate (1.2 equiv) ensures complete conversion of 6 .
Analytical Validation
Elemental Analysis :
HPLC Purity : >98% (C18 column, acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its structural similarity to known bioactive molecules, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets within cells. The indole and triazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Key analogues include:
Key Observations :
- Lipophilicity : Ethoxy and indole substituents increase hydrophobicity, favoring membrane penetration, while pyridine or morpholinium groups enhance aqueous solubility .
- Synthetic Flexibility : Thioacetate esters (e.g., methyl or ethyl) allow for nucleophilic substitution, enabling further functionalization compared to ketone or thiol derivatives .
Yield Trends :
- Methyl/Ethyl Thioacetates : Yields range from 77% to 93% depending on substituents .
- Bulkier Substituents : Compounds with naphthalen-2-yloxy or trifluoromethyl groups show lower yields (39–51%) due to steric hindrance .
Thermodynamic and Analytical Data
- Chromatographic Behavior : Morpholinium analogues exhibit temperature-dependent retention in hydrophilic chromatography, with entropy-driven transfer to the stationary phase .
- Elemental Analysis : CF₃-containing compounds (e.g., C20H15ClF3N7O4S) show close alignment between calculated and found values (C: 44.33 vs. 44.21; N: 18.09 vs. 18.01), confirming purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
